2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-bromophenyl group at position 5 and an acetamide moiety linked to a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₃BrClN₅O₃, with a molecular weight of approximately 465.7 g/mol. The structure combines a bicyclic triazole system with two ketone groups (4,6-dioxo) and halogenated aromatic substituents (Br and Cl), which are critical for its electronic and steric properties.
The compound’s structural complexity necessitates advanced crystallographic techniques for confirmation. Software suites like SHELXL (for refinement) and WinGX (for data processing and visualization) are commonly employed in such analyses .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-1-7-13(8-2-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-5-3-11(20)4-6-12/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBOPQAHSBOHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This is achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.
Attachment of the Chlorophenyl Group: This step involves the acylation of the intermediate compound with a chlorophenyl acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorophenyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolo[3,4-d][1,2,3]triazole core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, spectral, and functional differences between the target compound and analogous derivatives from the literature:
Table 1: Comparative Analysis of Structural and Spectral Properties
Key Observations:
Core Heterocycle Diversity: The target compound’s pyrrolo[3,4-d][1,2,3]triazole core distinguishes it from benzoxazole (), pyrazoline (), and pyrazolone () systems. This bicyclic framework may enhance rigidity and influence binding affinity compared to monocyclic analogs.
Halogenation Patterns :
- The 4-bromophenyl and 4-chlorophenyl groups are shared with the pyrazolone derivative in , but the latter lacks the acetamide moiety . In contrast, the difluorophenyl-substituted analog () replaces bromine with chlorine and adds fluorine, reducing molecular weight (419.8 vs. ~465.7) and altering polarity .
Functional Groups :
- The acetamide group in the target compound contrasts with the carbothioamide () and thione () functionalities. Thione groups (C=S) exhibit distinct IR absorptions (~1212 cm⁻¹) compared to carbonyls (C=O, ~1650 cm⁻¹), impacting reactivity and solubility .
Spectral Data: While NMR/IR data for the target compound are unavailable, analogs in and show diagnostic peaks for NH (δ 9.51–12.05 ppm) and aromatic protons (δ 6.10–8.01 ppm) . The pyrazolone derivative () was characterized via LC/MS, a method applicable to the target compound for mass confirmation .
Synthetic and Analytical Approaches :
- Structural elucidation of such compounds relies on X-ray crystallography (e.g., SHELXL ) and spectral techniques. The absence of melting point or solubility data for the target compound underscores the need for further experimental characterization.
Research Implications and Gaps
- Bioactivity Potential: Halogenated triazoles and pyrazoles are often explored as kinase inhibitors or antimicrobial agents. The target compound’s acetamide and halogenated aryl groups suggest similar applications, but bioactivity data are lacking in the evidence.
- Synthetic Routes : outlines procedures for brominated pyrazolones, which could guide the synthesis of the target compound via cyclization and amidation steps .
- Computational Modeling : Tools like SHELXPRO and ORTEP () could model its crystal packing and intermolecular interactions, aiding in property optimization .
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing various studies and findings to provide a comprehensive overview.
- Molecular Formula : CHBrClNO
- Molecular Weight : 497.13 g/mol
- CAS Number : 1052555-07-3
Structure
The structure of the compound features a pyrrolo-triazole core with bromophenyl and chlorophenyl substituents, contributing to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in the following table:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Excellent |
| Pseudomonas aeruginosa | High response |
| Aspergillus niger | Comparable to Mycostatin |
| Penicillium italicum | Moderate |
The compound showed excellent activity against Staphylococcus aureus and comparable efficacy to established antifungal agents like Mycostatin against Aspergillus niger .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key metabolic pathways in bacteria and fungi. The presence of the triazole moiety is particularly significant as it has been associated with antifungal activity by disrupting cell wall synthesis.
Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical laboratory tested the compound against a panel of Gram-positive and Gram-negative bacteria. The findings revealed:
- Gram-positive bacteria : Showed higher susceptibility compared to Gram-negative strains.
- Minimum Inhibitory Concentration (MIC) values indicated that lower concentrations of the compound were effective against resistant strains of Staphylococcus aureus.
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against various fungal pathogens. The results demonstrated:
- Significant inhibition of growth in Aspergillus niger, with an MIC comparable to conventional antifungal treatments.
- The compound's effectiveness was attributed to its ability to penetrate fungal cell walls and disrupt intracellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
